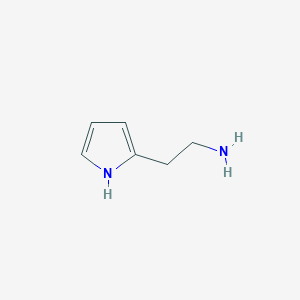![molecular formula C10H13ClF3N B1356701 1-[2-(Trifluoromethyl)phenyl]propan-2-amine hydrochloride CAS No. 670-03-1](/img/structure/B1356701.png)
1-[2-(Trifluoromethyl)phenyl]propan-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[2-(Trifluoromethyl)phenyl]propan-2-amine hydrochloride” is a chemical compound with the CAS Number: 670-03-1 . It has a molecular weight of 239.67 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12F3N.ClH/c1-7(14)6-8-4-2-3-5-9(8)10(11,12)13;/h2-5,7H,6,14H2,1H3;1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder with a storage temperature of 4 degrees Celsius .Scientific Research Applications
Drug Delivery Systems
- Chitosan Hydrogels for Drug Delivery : A study by Karimi et al. (2018) explored the use of tris(2-(2-formylphenoxy)ethyl)amine, a compound structurally related to 1-[2-(Trifluoromethyl)phenyl]propan-2-amine hydrochloride, in the creation of chitosan hydrogels. These hydrogels showed pH- and temperature-responsive swelling and could be used for controlled drug release, highlighting their potential in targeted drug delivery applications (Karimi et al., 2018).
Solubility Studies
- Fluoxetine Hydrochloride in Supercritical Carbon Dioxide : Research conducted by Hezave et al. (2013) measured the solubility of fluoxetine hydrochloride, chemically similar to this compound, in supercritical carbon dioxide. This study is crucial for pharmaceutical applications where supercritical fluid-based technologies are employed (Hezave et al., 2013).
Synthesis of New Compounds
- Synthesis of Novel Imidazo Compounds : Liu (2013) reported the synthesis of new imidazo[1,2-a]pyrimidine compounds using a process that involves a compound structurally related to this compound. This illustrates the compound's role in facilitating the synthesis of novel chemical structures (Liu, 2013).
Other Applications
- Forensic Analysis : Power et al. (2017) utilized compounds related to this compound in forensic analysis, particularly in the identification of synthesis impurities in amphetamine production (Power et al., 2017).
- Photoinitiators with Functional Groups : Kolar et al. (1994) synthesized new photoinitiators using compounds structurally similar to this compound. This research has implications for the development of UV-curable systems (Kolar et al., 1994).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes in the body .
Mode of Action
It is known that the trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring can improve drug potency toward certain enzymes by lowering the pk a of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
It is known that benzylic halides typically react via an sn2 pathway, and 2° and 3° benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Pharmacokinetics
The compound’s molecular weight is 23967 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
It is known that the trifluoromethyl group can enhance the potency of certain drugs .
Action Environment
It is known that the compound is stored at room temperature , which may suggest its stability under normal environmental conditions.
properties
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N.ClH/c1-7(14)6-8-4-2-3-5-9(8)10(11,12)13;/h2-5,7H,6,14H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOZDUNORUASKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1C(F)(F)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
670-03-1 |
Source


|
| Record name | 1-(2-(Trifluoromethyl)phenyl)-2-aminopropane hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000670031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-(TRIFLUOROMETHYL)PHENYL)-2-AMINOPROPANE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCR5HM9ZV3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,12-dibutylquinolino[2,3-b]acridine-7,14(5H,12H)-dione](/img/structure/B1356633.png)










